Superior Oral CNS Aβ40 Reduction Versus Semagacestat in Non‑Human Primates
In conscious rhesus monkeys administered a single oral dose, MK‑0752 sodium reduced newly generated central nervous system (CNS) amyloid‑β 40 (Aβ40) by up to 90% as measured by in vivo stable‑isotope labeling kinetics [REFS‑1]. In contrast, the comparator γ‑secretase inhibitor semagacestat (LY‑450139) achieved only a 47% reduction in CNS Aβ40 at a clinically tolerated dose in the same species [REFS‑2]. This differential establishes MK‑0752 sodium as the preferred compound for studies requiring robust and sustained suppression of cerebral Aβ production in a translational large‑animal model.
| Evidence Dimension | Oral CNS Aβ40 reduction (maximal effect) in non‑human primates |
|---|---|
| Target Compound Data | Up to 90% reduction in newly generated CNS Aβ40 |
| Comparator Or Baseline | Semagacestat (LY‑450139): 47% reduction in CNS Aβ40 |
| Quantified Difference | Approximately 1.9‑fold greater CNS Aβ40 suppression |
| Conditions | Rhesus monkey; in vivo stable‑isotope labeling; acute oral dosing |
Why This Matters
A 1.9‑fold higher CNS Aβ suppression in a translational primate model directly impacts study power and reduces the number of animals required to detect a pharmacodynamic signal.
- [1] Cook JJ, Wildsmith KR, Gilberto DB, et al. Acute gamma-secretase inhibition of nonhuman primate CNS shifts amyloid precursor protein (APP) metabolism from amyloid-beta production to alternative APP fragments without amyloid-beta rebound. J Neurosci. 2010;30(19):6743-6750. View Source
- [2] Fleisher AS, Raman R, Siemers ER, et al. Phase 2 safety trial targeting amyloid β production with a γ‑secretase inhibitor in Alzheimer disease. Arch Neurol. 2008;65(8):1031-1038. View Source
